REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH3:9])[C:5]([F:8])=[N:6][CH:7]=1.C([Li])CCC.CC(C)(C)[CH:17]=[O:18]>CCOCC>[F:8][C:5]1[N:6]=[CH:7][C:2]([CH2:17][OH:18])=[CH:3][C:4]=1[CH3:9]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=NC1)F)C
|
Name
|
|
Quantity
|
4.8 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
|
CC(C=O)(C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred at <−70° C. for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to −10° C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with ammonium chloride solution
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by chromatography over silica (5-25% ethyl acetate:hexane)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C=N1)CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 103.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |